N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide
Description
N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropanecarboxamide group attached to a phenyl ring, which is further substituted with a 5-bromopyrimidin-2-ylamino group. The presence of the bromopyrimidine moiety is particularly noteworthy as it imparts distinct reactivity and biological activity to the compound.
Properties
IUPAC Name |
N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-10-7-16-14(17-8-10)19-12-5-3-11(4-6-12)18-13(20)9-1-2-9/h3-9H,1-2H2,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQUIQFNESIIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-bromopyrimidine: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination Reaction: The 5-bromopyrimidine is then subjected to an amination reaction with 4-aminophenylcyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are commonly used to deprotonate intermediates and drive reactions to completion.
Solvents: Toluene and ethyl acetate are frequently used as solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with arylboronic acids can yield various substituted phenyl derivatives .
Scientific Research Applications
N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of key enzymes or the activation of specific receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine moiety and exhibits similar reactivity in substitution and coupling reactions.
N-(pyridin-2-yl)amides: These compounds also feature a nitrogen-containing heterocycle and are used in similar synthetic applications.
Uniqueness
N-[4-[(5-bromopyrimidin-2-yl)amino]phenyl]cyclopropanecarboxamide is unique due to the combination of the cyclopropanecarboxamide group with the bromopyrimidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
